

An In-depth Technical Guide to 4-[(4-Chlorophenoxy)methyl]piperidine-d4

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Compound of Interest

Compound Name: 4-[(4-Chlorophenoxy)methyl]piperidine-d4

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-[(4-Chlorophenoxy)methyl]piperidine-d4**, a deuterated isotopologue of a piperidine-based chemical scaffold with potential applications in pharmaceutical research. Given the limited direct experimental data on the deuterated compound, this document synthesizes information from its non-deuterated analog and related structures to present its chemical properties, a plausible synthetic route, and its likely utility as a tool in drug discovery and development. The guide details representative experimental protocols, including microsomal stability and receptor binding assays, to illustrate its application in pharmacokinetic and pharmacodynamic studies. Furthermore, it explores the potential biological target, the dopamine D4 receptor, and its associated signaling pathway, which is relevant to the broader class of (phenoxy)methylpiperidine compounds.

Introduction

4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a stable, isotopically labeled compound that holds significant value for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism. The incorporation of deuterium (d4) into the piperidine ring offers a strategic modification to its non-deuterated counterpart, 4-(4-chlorophenoxy)methylpiperidine. This

alteration is primarily utilized to investigate the pharmacokinetic properties of the parent molecule.

The non-deuterated analog is recognized as a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The core (phenoxymethyl)piperidine scaffold has been identified in compounds designed as antagonists for the dopamine D4 (D4) receptor, a G protein-coupled receptor implicated in various neuropsychiatric conditions. Therefore, **4-[(4-Chlorophenoxy)methyl]piperidine-d4** serves as a critical tool for understanding the metabolic fate and target engagement of this class of compounds.

Chemical and Physical Properties

The chemical properties of **4-[(4-Chlorophenoxy)methyl]piperidine-d4** are expected to be very similar to its non-deuterated analog, with a slight increase in molecular weight due to the presence of four deuterium atoms. The following table summarizes the key physicochemical properties, with data for the non-deuterated analog provided for comparison.

Property	4-[(4-Chlorophenoxy)methyl]piperidine-d4 (Predicted)	4-(4-Chlorophenoxymethyl)piperidine (Reference)
Molecular Formula	C ₁₂ H ₁₂ D ₄ ClNO	C ₁₂ H ₁₆ ClNO
Molecular Weight	231.76 g/mol	227.72 g/mol
Appearance	White to off-white solid	Light yellow powder[1]
Purity	≥95%	≥95% (NMR)[1]
Storage Conditions	0-8°C[1]	0-8°C[1]
CAS Number	Not available	97839-99-1[1]

Synthesis

A plausible synthetic route for **4-[(4-Chlorophenoxy)methyl]piperidine-d4** can be adapted from established methods for similar (phenoxymethyl)piperidine derivatives. The synthesis would likely involve the reaction of a deuterated piperidine intermediate with 4-chlorophenol.

A proposed multi-step synthesis is outlined below:

- **Preparation of Deuterated Piperidine Intermediate:** Commercially available piperidine-2,2,6,6-d₄ can be N-protected, for example, with a Boc group. The 4-position can then be functionalized with a hydroxymethyl group.
- **Activation of the Hydroxyl Group:** The hydroxyl group of the N-Boc-4-(hydroxymethyl)piperidine-d₄ intermediate is activated, for instance, by conversion to a mesylate or tosylate.
- **Williamson Ether Synthesis:** The activated intermediate is then reacted with 4-chlorophenol in the presence of a suitable base (e.g., cesium carbonate) in a polar aprotic solvent (e.g., DMF) to form the ether linkage.
- **Deprotection:** The final step involves the removal of the N-Boc protecting group using an acid (e.g., TFA or HCl) to yield the desired product, **4-[(4-Chlorophenoxy)methyl]piperidine-d₄**.

Applications in Research

The primary application of **4-[(4-Chlorophenoxy)methyl]piperidine-d₄** is in pharmacokinetic (PK) and metabolism studies of its non-deuterated analog.^{[2][3][4][5]} Deuteration can alter the rate of metabolic processes, particularly those involving cytochrome P450 enzymes.^[6] This "kinetic isotope effect" can lead to a longer half-life and altered metabolite profiles compared to the non-deuterated compound.^{[3][4]}

Pharmacokinetic Studies

In a typical PK study, a mixture of the deuterated and non-deuterated compounds is administered to an animal model. Blood, plasma, or tissue samples are collected at various time points and analyzed by LC-MS/MS. The distinct mass difference between the two isotopologues allows for their simultaneous quantification, providing a direct comparison of their pharmacokinetic profiles and metabolic stability.

In Vitro Metabolism Studies

This assay assesses the metabolic stability of a compound in liver microsomes, which are rich in drug-metabolizing enzymes.^{[7][8][9][10][11]}

Experimental Protocol: Microsomal Stability Assay[7][8][9][10][11]

- Preparation:
 - Prepare a stock solution of **4-[(4-Chlorophenoxy)methyl]piperidine-d4** and its non-deuterated analog in a suitable solvent (e.g., DMSO).
 - Thaw liver microsomes (e.g., human, rat) on ice.
 - Prepare a NADPH-regenerating system solution.
- Incubation:
 - In a 96-well plate, add the test compound to pre-warmed microsomal solution in phosphate buffer (pH 7.4).
 - Initiate the metabolic reaction by adding the NADPH-regenerating system.
 - Incubate the plate at 37°C with gentle shaking.
- Sampling and Termination:
 - At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.
- Analysis:
 - Centrifuge the termination plate to pellet the precipitated proteins.
 - Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
- Data Analysis:
 - Plot the natural logarithm of the percentage of remaining parent compound against time.
 - Calculate the half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) from the slope of the linear regression.

Parameter	Description
Half-life ($t_{1/2}$)	The time required for the concentration of the compound to decrease by half.
Intrinsic Clearance (CL_{int})	A measure of the metabolic capacity of the liver for a specific compound.

Biological Target and Signaling Pathway

The (phenoxymethyl)piperidine scaffold is present in compounds that have been shown to act as antagonists of the dopamine D4 receptor.^[12] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.^{[13][14]} It is primarily coupled to the Gai/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^{[1][15][16]}

Dopamine D4 Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of 4-[(4-Chlorophenoxy)methyl]piperidine and its deuterated analog for the dopamine D4 receptor.^{[17][18][19][20][21]}

Experimental Protocol: Competitive Radioligand Binding Assay^{[17][18][19][20][21]}

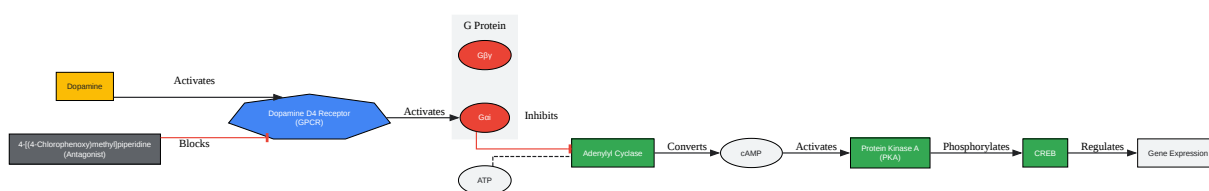
- Membrane Preparation:
 - Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D4 receptor.
- Assay Setup:
 - In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound (4-[(4-Chlorophenoxy)methyl]piperidine or its non-deuterated analog).
- Incubation:
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium.

- Filtration and Washing:
 - Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Detection:
 - Dry the filter plate and add a scintillation cocktail.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC_{50} (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the K_i (inhibitory constant) using the Cheng-Prusoff equation.

Parameter	Description
IC_{50}	The concentration of a drug that is required for 50% inhibition in vitro.
K_i	The inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present.

Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor.



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Caption: Dopamine D4 Receptor Signaling Pathway

Conclusion

4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a valuable research tool for scientists engaged in drug discovery and development, particularly in the area of neuroscience. Its primary utility lies in its application for detailed pharmacokinetic and metabolic profiling of its non-deuterated analog. By understanding the metabolic fate of the parent compound, researchers can make more informed decisions in the lead optimization process. Furthermore, the potential of the (phenoxy)methyl)piperidine scaffold to interact with the dopamine D4 receptor provides a clear biological context for its investigation. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers working with this and related compounds.

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